Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers. The compound’s structure includes a dihydropyridine ring substituted with chlorophenyl and dimethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its potential use as a calcium channel blocker in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by interacting with calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This inhibition leads to vasodilation and a decrease in blood pressure, making it useful in treating hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar applications.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness
Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .
Properties
Molecular Formula |
C21H26ClNO4 |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26ClNO4/c1-11(2)26-20(24)17-13(5)23-14(6)18(21(25)27-12(3)4)19(17)15-7-9-16(22)10-8-15/h7-12,19,23H,1-6H3 |
InChI Key |
NUEVFLWLOZINOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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